molecular formula C3H3ClN2 B15276542 3-Chloro-3H-pyrazole

3-Chloro-3H-pyrazole

Cat. No.: B15276542
M. Wt: 102.52 g/mol
InChI Key: ATVFBXSPGXSTGB-UHFFFAOYSA-N
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Description

3-Chloro-3H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. The presence of a chlorine atom at the third position in this compound makes it a unique derivative of pyrazole, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method is the reaction of hydrazine hydrate with 3-chloro-1,3-diketones under acidic conditions. This reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to form dihydropyrazoles.

    Cycloaddition Reactions: this compound can participate in cycloaddition reactions with alkenes or alkynes to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 3-amino-3H-pyrazole or 3-thio-3H-pyrazole derivatives.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of dihydropyrazoles.

Scientific Research Applications

3-Chloro-3H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Chloro-3H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3H-pyrazole: Similar structure but with an amino group instead of a chlorine atom.

    3-Methyl-3H-pyrazole: Contains a methyl group at the third position.

    3-Phenyl-3H-pyrazole: Contains a phenyl group at the third position.

Uniqueness

3-Chloro-3H-pyrazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C3H3ClN2

Molecular Weight

102.52 g/mol

IUPAC Name

3-chloro-3H-pyrazole

InChI

InChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-3H

InChI Key

ATVFBXSPGXSTGB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC1Cl

Origin of Product

United States

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